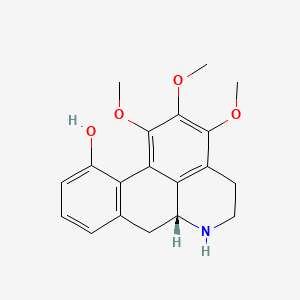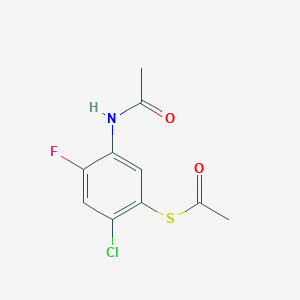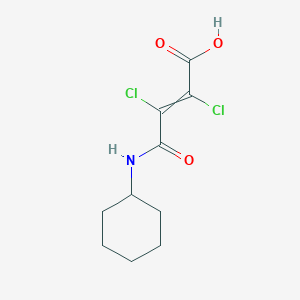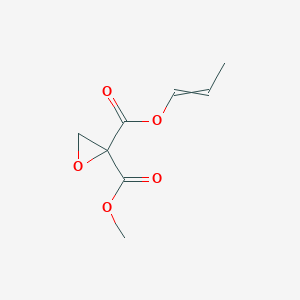
2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can break the oxirane ring, leading to different products.
Substitution: The oxirane ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its effects in biological systems and its utility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-methyl-2-(2-propen-1-yl)
- Oxirane, 2-methyl-2-propyl
- Oxirane, (2-methylpropyl)
Uniqueness
2-Methyl 2-prop-1-en-1-yl oxirane-2,2-dicarboxylate is unique due to its specific structure, which includes both an oxirane ring and carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
114406-55-2 |
|---|---|
Fórmula molecular |
C8H10O5 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
2-O-methyl 2-O'-prop-1-enyl oxirane-2,2-dicarboxylate |
InChI |
InChI=1S/C8H10O5/c1-3-4-12-7(10)8(5-13-8)6(9)11-2/h3-4H,5H2,1-2H3 |
Clave InChI |
MIAINHNBNUXGDI-UHFFFAOYSA-N |
SMILES canónico |
CC=COC(=O)C1(CO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


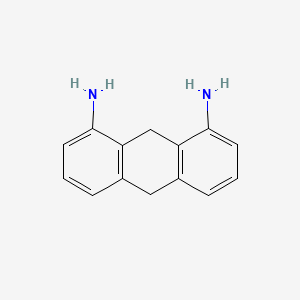
![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

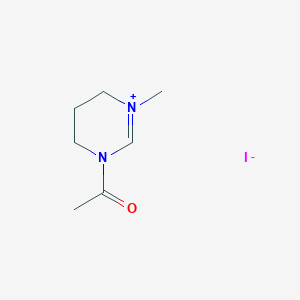
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
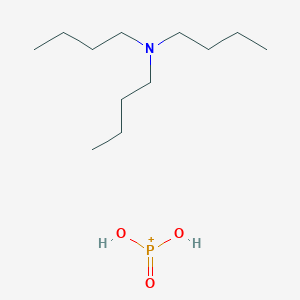
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

